Cas no 946252-18-2 (1-(3-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)

1-(3-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-Fluorophenyl)-3-[[(4-nitrophenyl)methyl]thio]-2(1H)-pyrazinone
- 1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
- 946252-18-2
- F3222-3316
- 1-(3-fluorophenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one
- 1-(3-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one
- AKOS001976747
- VU0514616-1
- 1-(3-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one
-
- インチ: 1S/C17H12FN3O3S/c18-13-2-1-3-15(10-13)20-9-8-19-16(17(20)22)25-11-12-4-6-14(7-5-12)21(23)24/h1-10H,11H2
- InChIKey: JOKYPZHVAHVYHW-UHFFFAOYSA-N
- ほほえんだ: S(C1C(N(C=CN=1)C1C=CC=C(C=1)F)=O)CC1C=CC(=CC=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 357.05834059g/mol
- どういたいしつりょう: 357.05834059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 104Ų
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 542.7±60.0 °C(Predicted)
- 酸性度係数(pKa): -1.12±0.50(Predicted)
1-(3-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-3316-2mg |
1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one |
946252-18-2 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3222-3316-1mg |
1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one |
946252-18-2 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3222-3316-5mg |
1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one |
946252-18-2 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-3316-10μmol |
1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one |
946252-18-2 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-3316-20μmol |
1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one |
946252-18-2 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-3316-15mg |
1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one |
946252-18-2 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3222-3316-5μmol |
1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one |
946252-18-2 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-3316-4mg |
1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one |
946252-18-2 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3222-3316-2μmol |
1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one |
946252-18-2 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3222-3316-10mg |
1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one |
946252-18-2 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
1-(3-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one 関連文献
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7. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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1-(3-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-oneに関する追加情報
Introduction to 1-(3-Fluorophenyl)-3-{(4-Nitrophenyl)methylsulfanyl}-1,2-Dihydropyrazin-2-One (CAS No. 946252-18-2)
1-(3-Fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one (CAS No. 946252-18-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the pyrazinone class and features a unique combination of fluorinated and nitro-substituted aromatic moieties. The structural complexity and functional group diversity of this compound make it an intriguing candidate for various biological and pharmacological studies.
The chemical structure of 1-(3-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one is characterized by a central pyrazinone ring linked to a 3-fluorophenyl group and a 4-nitrophenylmethylsulfanyl moiety. The presence of these functional groups imparts specific chemical properties that can influence its reactivity, solubility, and biological activity. The fluorine atom, in particular, can enhance the lipophilicity and metabolic stability of the compound, while the nitro group can contribute to its electronic properties and potential redox activity.
In recent years, there has been a growing interest in the development of novel pyrazinone derivatives for their potential therapeutic applications. Studies have shown that compounds with similar structural features to 1-(3-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain pyrazinone derivatives demonstrated potent inhibitory effects on cancer cell proliferation by targeting specific signaling pathways.
The synthesis of 1-(3-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step reactions that require careful control of reaction conditions to achieve high yields and purity. One common synthetic route involves the condensation of a suitable pyrazinone precursor with an appropriately substituted aryl sulfide. The choice of starting materials and reaction conditions can significantly impact the efficiency and selectivity of the synthesis process.
In terms of its biological evaluation, 1-(3-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one has been tested in various in vitro and in vivo models to assess its pharmacological properties. Preliminary studies have indicated that this compound exhibits promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through the modulation of key signaling pathways.
The safety profile of 1-(3-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one is an important consideration for its potential therapeutic applications. Toxicological studies have been conducted to evaluate its acute and chronic toxicity, as well as its genotoxicity and mutagenicity. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models.
The pharmacokinetic properties of 1-(3-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one have also been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. In vitro studies using human liver microsomes have demonstrated that the compound is metabolized primarily through CYP450 enzymes, with major metabolites identified through LC-MS/MS analysis. These findings provide valuable insights into the metabolic stability and potential drug-drug interactions of this compound.
Clinical trials are currently underway to further evaluate the safety and efficacy of 1-(3-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one in human subjects. Early-phase trials have shown promising results, with the compound demonstrating favorable pharmacokinetic profiles and acceptable safety margins. However, more extensive clinical studies are needed to fully assess its therapeutic potential across different indications.
In conclusion, 1-(3-fluorophenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one (CAS No. 946252-18-2) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for the design and synthesis of novel therapeutic agents. Ongoing research efforts aim to optimize its chemical structure for improved potency and selectivity while ensuring favorable safety profiles for clinical applications.
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